molecular formula C24H24N2O6Zn B14483622 Zinc, bis(2-hydroxybenzoato)(3-(1-methyl-2-pyrrolidinyl)pyridine)- CAS No. 64092-24-6

Zinc, bis(2-hydroxybenzoato)(3-(1-methyl-2-pyrrolidinyl)pyridine)-

Cat. No.: B14483622
CAS No.: 64092-24-6
M. Wt: 501.8 g/mol
InChI Key: ZSHLNUSDCXMDQM-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc, bis(2-hydroxybenzoato)(3-(1-methyl-2-pyrrolidinyl)pyridine)- typically involves the reaction of zinc salts with 2-hydroxybenzoic acid and 3-(1-methyl-2-pyrrolidinyl)pyridine. The reaction is carried out in an appropriate solvent, often under reflux conditions to ensure complete reaction. The resulting product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Zinc, bis(2-hydroxybenzoato)(3-(1-methyl-2-pyrrolidinyl)pyridine)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the oxidation state of zinc or other components in the compound.

    Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield zinc oxide and modified organic ligands, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Zinc, bis(2-hydroxybenzoato)(3-(1-methyl-2-pyrrolidinyl)pyridine)- has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.

    Biology: The compound’s zinc content makes it useful in studies related to zinc’s biological roles, including enzyme function and cellular processes.

    Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent and in drug delivery systems.

    Industry: The compound’s unique properties make it valuable in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of Zinc, bis(2-hydroxybenzoato)(3-(1-methyl-2-pyrrolidinyl)pyridine)- involves its interaction with molecular targets such as enzymes and cellular receptors. The zinc ion can coordinate with various biological molecules, influencing their structure and function. The organic ligands may also play a role in modulating the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Zinc, bis(2-hydroxybenzoato)
  • 3-(1-methyl-2-pyrrolidinyl)pyridine
  • Zinc salicylate

Uniqueness

Zinc, bis(2-hydroxybenzoato)(3-(1-methyl-2-pyrrolidinyl)pyridine)- stands out due to its combination of zinc with both 2-hydroxybenzoic acid and 3-(1-methyl-2-pyrrolidinyl)pyridine. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

64092-24-6

Molecular Formula

C24H24N2O6Zn

Molecular Weight

501.8 g/mol

IUPAC Name

zinc;2-carboxyphenolate;3-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C10H14N2.2C7H6O3.Zn/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*8-6-4-2-1-3-5(6)7(9)10;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-4,8H,(H,9,10);/q;;;+2/p-2

InChI Key

ZSHLNUSDCXMDQM-UHFFFAOYSA-L

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Zn+2]

Origin of Product

United States

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